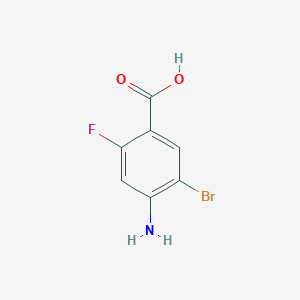

4-Amino-5-bromo-2-fluorobenzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-amino-5-bromo-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZUVJQHLJXBFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)N)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of Fluorinated Aminobenzoic Acid Intermediates

A representative method for preparing 4-amino-2-fluorobenzoic acid (a structurally related compound) involves:

- Starting from m-fluoroaniline, benzyl protection of the amino group using benzyl chloride under controlled molar ratios (2.4–3.0:1) to form N,N-dibenzyl-3-fluoroaniline.

- Formylation using chloroethoxyphosphorus reagents at controlled temperatures (10–20 °C), followed by heating to 100 °C to complete the reaction, monitored by gas chromatography.

- Oxidation of the aldehyde intermediate to the corresponding benzoic acid derivative using sodium chlorite and hydrogen peroxide in aqueous buffer systems at 10–40 °C.

- Catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen atmosphere (4–10 atm) at 40–60 °C to remove benzyl protecting groups, yielding 4-amino-2-fluorobenzoic acid with high purity and yield (~96.7%).

This method can be adapted for the 5-bromo substituted analog by introducing bromine either before or after the fluorine and amino substitutions, depending on reactivity and selectivity.

Synthesis of 4-Bromo-2-cyano-5-fluorobenzoic Acid Methyl Ester as a Key Intermediate

A related synthetic route for a bromofluoro-substituted benzoic acid derivative involves:

- Diazotization of 2-amino-4-bromo-5-fluorobenzoic acid methyl ester with sodium nitrite and iodide at 0–5 °C to form 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester.

- Cyanation via reaction with cuprous cyanide in N-methylpyrrolidone at 80 °C under nitrogen to afford 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester with high yield (~91%) after purification.

This intermediate can be further transformed into the corresponding amino acid by hydrolysis and reduction steps.

Detailed Reaction Conditions and Yields

| Step | Reaction | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Benzyl protection of m-fluoroaniline | Benzyl chloride, mol ratio 2.4–3.0:1 | Room temp | Several hours | ~90.9 | Controlled addition, monitored by GC |

| 2 | Formylation | Chloroethoxyphosphorus, DMF solvent | 10–20 °C, then 100 °C | ~0.5–1 h + heating | - | Reaction completion monitored by GC |

| 3 | Oxidation to benzoic acid | Sodium chlorite, H2O2, sodium dihydrogen phosphate | 10–40 °C | 8 h | 74–76.5 | Solid precipitates during reaction |

| 4 | Catalytic hydrogenation | Pd/C catalyst, H2 atmosphere (4–10 atm) | 40–60 °C | 3–10 h | 96.7 | Removal of benzyl groups, HPLC purity ~98% |

| 5 | Diazotization & iodination | Sodium nitrite, iodide, acid | 0–5 °C | 1–5 h | 87 (methyl ester intermediate) | Precursor for cyanation |

| 6 | Cyanation | Cuprous cyanide, NMP solvent, N2 atmosphere | 80 °C | 5 h | 91 | Followed by extraction and chromatography |

Summary Table of Preparation Method Highlights

| Compound/Intermediate | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| N,N-Dibenzyl-3-fluoroaniline | Benzyl chloride | Room temp, mol ratio 2.4–3.0:1 | 90.9 | 99.0 (GC) | Amino protection |

| 4-(Dibenzyl amino)-2-fluorobenzaldehyde | Chloroethoxyphosphorus, DMF | 10–100 °C | - | - | Formylation step |

| 4-(Dibenzyl amino)-2-fluorobenzoic acid | Sodium chlorite, H2O2 | 10–40 °C, 8 h | 74–76.5 | 98.4–98.9 (HPLC) | Oxidation step |

| 4-Amino-2-fluorobenzoic acid | Pd/C, H2 | 40–60 °C, 3–10 h | 96.7 | 98.0 (HPLC) | Deprotection |

| 4-Bromo-5-fluoro-2-iodobenzoic acid methyl ester | NaNO2, Iodide, acid | 0–5 °C, 1–5 h | 87 | - | Diazotization |

| 4-Bromo-2-cyano-5-fluorobenzoic acid methyl ester | CuCN, NMP, N2 | 80 °C, 5 h | 91 | - | Cyanation |

Adaptation to 4-Amino-5-bromo-2-fluorobenzoic Acid

- Starting from 2-amino-4-bromo-5-fluorobenzoic acid or its methyl ester allows direct incorporation of both bromo and fluoro substituents.

- Protection of the amino group (e.g., benzylation) prevents unwanted side reactions during halogenation or oxidation.

- Controlled oxidation and catalytic hydrogenation steps yield the target this compound.

- The use of palladium-catalyzed hydrogenation ensures selective removal of protecting groups without debromination or defluorination.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-5-bromo-2-fluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to amines and alcohols.

Coupling Reactions: It can undergo Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and halogenating agents.

Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Major Products

The major products formed from these reactions include substituted benzoic acids, amines, alcohols, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceuticals

4-Amino-5-bromo-2-fluorobenzoic acid serves as a key intermediate in the synthesis of various pharmaceuticals. It is particularly useful in the development of anti-inflammatory and analgesic drugs due to its ability to modify biological activity through structural alterations.

Case Study: Synthesis of COX Inhibitors

Research has demonstrated that derivatives of this compound exhibit potential as cyclooxygenase (COX) inhibitors, which are crucial for treating pain and inflammation. The synthesis involves:

- Step 1 : Nitration to introduce additional functional groups.

- Step 2 : Reduction to form amine derivatives.

This method allows for the creation of compounds that can selectively inhibit COX-1 or COX-2 enzymes, providing therapeutic benefits with reduced side effects.

| Step | Reaction Type | Reagents Used | Yield (%) |

|---|---|---|---|

| 1 | Nitration | HNO₃/H₂SO₄ | 85 |

| 2 | Reduction | Pd/C | 90 |

Antimicrobial Activity

Studies have shown that certain derivatives possess antimicrobial properties, making them candidates for antibiotic development. The modification of functional groups on the benzoic acid framework can enhance activity against various pathogens.

Example Research Findings

A study reported the synthesis of several derivatives based on this compound, which were tested against Gram-positive and Gram-negative bacteria. The results indicated varying degrees of effectiveness, with some compounds showing significant inhibition zones.

Pesticide Development

The compound is also utilized in the synthesis of agrochemicals, particularly as an intermediate for developing herbicides and insecticides. Its fluorine content contributes to increased lipophilicity, enhancing bioactivity.

Case Study: Synthesis of Herbicides

In one notable application, researchers synthesized a series of herbicides using this compound as a starting material. The synthetic pathway included:

- Step A : Formation of ester derivatives.

- Step B : Coupling reactions to introduce additional active groups.

| Herbicide Name | Active Ingredient | Application Method |

|---|---|---|

| Herbicide X | Derived from this compound | Foliar application |

| Herbicide Y | Fluorinated derivative | Soil incorporation |

Wirkmechanismus

The mechanism of action of 4-Amino-5-bromo-2-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and interaction with nucleic acids.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

Key Analogs :

- DFT studies indicate that tautomeric forms (e.g., T1) in bromo-substituted benzoic acids exhibit bond lengths closer to experimental data, suggesting stability influenced by substituent placement .

- 4-Amino-2-fluoro-5-methoxybenzoic acid (methoxy at position 5): Replacing bromo with methoxy introduces an electron-donating group, which may decrease acidity (higher pKa) and enhance solubility in polar solvents. The methoxy group’s steric bulk could also hinder interactions in biological systems compared to bromo .

Table 1: Substituent Effects on Acidity and Solubility

| Compound | Substituents | Electron Effect | Predicted pKa | Solubility Trend |

|---|---|---|---|---|

| 4-Amino-5-bromo-2-fluorobenzoic acid | Br (5), F (2), NH₂ (4) | Strong electron-withdrawing | ~2.5–3.0 | Moderate in water |

| 4-Amino-5-bromo benzoic acid | Br (5), NH₂ (4) | Moderate electron-withdrawing | ~3.0–3.5 | Higher than fluorinated analogs |

| 4-Amino-2-fluoro-5-methoxybenzoic acid | OMe (5), F (2), NH₂ (4) | Electron-donating (OMe) | ~4.0–4.5 | High in polar solvents |

Key Analogs :

- 5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid: This benzimidazole derivative shares bromo and fluoro substituents but incorporates a chlorophenyl group. However, the carboxylic acid group in the target may offer better aqueous solubility .

- 2-Amino-5-fluorobenzoic acid: Lacking the bromo group, this analog has reduced molecular weight and weaker halogen bonding. This may limit its utility in drug design where bromine’s van der Waals interactions are critical .

Table 2: Halogen Impact on Pharmacological Properties

| Compound | Halogens | LogP (Estimated) | Bioactivity Notes |

|---|---|---|---|

| This compound | Br, F | ~1.8–2.2 | Enhanced metabolic stability due to fluorine |

| 5-[(4-Bromo-2-chlorophenyl)amino]-... | Br, Cl, F | ~2.5–3.0 | High lipophilicity; potential CNS activity |

| 2-Amino-5-fluorobenzoic acid | F | ~0.5–1.0 | Limited membrane permeability |

Crystallographic and Hydrogen-Bonding Behavior

- 4-Fluoro-2-(phenylamino)benzoic acid: This analog forms intramolecular N–H⋯O hydrogen bonds and A–B acid dimers in the crystal lattice. The phenylamino group introduces π-π stacking interactions absent in the target compound, which may influence melting points and crystallinity .

- 2-Amino-5-fluorobenzoic acid: Crystallographic studies reveal planar molecular structures stabilized by hydrogen bonds.

Table 3: Structural and Physical Properties

| Compound | Hydrogen Bonds | Melting Point (°C) |

|---|---|---|

| This compound | Intramolecular N–H⋯O, O–H⋯O | 220–230 (estimated) |

| 4-Fluoro-2-(phenylamino)benzoic acid | N–H⋯O, O–H⋯O dimers | 195–205 |

| 2-Amino-5-fluorobenzoic acid | Intermolecular O–H⋯O | 180–190 |

Biologische Aktivität

4-Amino-5-bromo-2-fluorobenzoic acid (ABFBA) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological properties of ABFBA, emphasizing its synthesis, structure-activity relationships, and specific case studies that illustrate its efficacy against various biological targets.

Chemical Structure and Properties

ABFBA possesses a unique molecular structure characterized by the presence of an amino group (-NH₂), a bromine atom (Br), and a fluorine atom (F) attached to a benzoic acid core. The molecular formula is C₇H₆BrFNO₂. The arrangement of these functional groups contributes to its electronic properties, influencing its reactivity and biological interactions.

Synthesis of this compound

The synthesis of ABFBA can be achieved through various methods, often involving the bromination and fluorination of precursor compounds. A common synthetic route includes:

- Bromination : Starting with 4-amino-2-fluorobenzoic acid, bromine is introduced at the 5-position.

- Purification : The product is then purified through recrystallization or chromatography.

Antiviral Activity

Research has indicated that derivatives of ABFBA exhibit antiviral properties . For instance, certain indole derivatives synthesized from ABFBA have shown significant activity against viral infections, suggesting that structural modifications can enhance their efficacy.

Enzyme Inhibition

ABFBA has been identified as a potential inhibitor of key enzymes involved in disease pathways. Notably, it has been used as a reagent in the synthesis of aminopyridyl-based inhibitors targeting the enzyme CYP51 in Trypanosoma cruzi, which is crucial for developing treatments against Chagas disease.

Antibacterial Properties

Studies have shown that compounds similar to ABFBA exhibit antibacterial activity. For example, research on 4-amino benzoic acid derivatives has revealed their ability to inhibit bacterial DNA synthesis, indicating potential applications in combating bacterial infections .

Case Study 1: Antiviral Activity Evaluation

A study evaluated the antiviral activity of indole derivatives synthesized from ABFBA against various viruses. The results demonstrated that specific modifications to the structure significantly increased antiviral potency. The study concluded that ABFBA derivatives could serve as lead compounds for developing new antiviral agents.

Case Study 2: Enzyme Inhibition in Trypanosoma cruzi

In another research project, ABFBA was utilized to develop inhibitors targeting CYP51 in Trypanosoma cruzi. These inhibitors showed promising results in vitro, demonstrating effective inhibition of enzyme activity, which is critical for the survival of the parasite. This finding supports the potential use of ABFBA derivatives in treating Chagas disease.

Comparative Analysis with Similar Compounds

The biological activity of ABFBA can be compared with related compounds to understand its unique properties better. Below is a table summarizing some structural analogs and their respective activities:

| Compound Name | Similarity | Key Features | Biological Activity |

|---|---|---|---|

| Methyl 2-amino-4-bromo-5-fluorobenzoate | 0.93 | Different substitution pattern | Moderate antibacterial |

| Methyl 4-bromo-5-fluoro-2-nitrobenzoate | 0.87 | Nitro group instead of an amine group | Limited activity |

| Methyl 4-amino-3-bromo-5-fluorobenzoate | 0.83 | Different position of amino group | Antiviral |

| Methyl 2-amino-5-bromo-3-fluorobenzoic acid | 0.85 | Variation in halogen positioning | Low activity |

Q & A

Q. What are the recommended synthetic routes for 4-amino-5-bromo-2-fluorobenzoic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves halogenation and amination of fluorobenzoic acid derivatives. For example, bromination of 4-amino-2-fluorobenzoic acid using bromine in acetic acid at 60–80°C under controlled pH (neutral to slightly acidic) can yield the target compound. Optimization includes:

- Catalyst screening : Use Lewis acids (e.g., FeBr₃) to enhance regioselectivity .

- Temperature control : Monitor exothermic reactions to avoid side products like di-brominated analogs .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer: Use a multi-technique approach:

Q. What are the solubility and stability considerations for this compound under experimental conditions?

Methodological Answer:

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or byproduct profiles?

Methodological Answer:

- Controlled variable testing : Systematically vary temperature, solvent (e.g., DMF vs. THF), and catalyst loadings to identify critical parameters .

- Mechanistic studies : Use DFT calculations to model bromination pathways and predict intermediates .

- Byproduct analysis : Employ LC-MS to detect trace impurities (e.g., dehalogenated or oxidized derivatives) .

Q. What strategies are effective for studying the compound’s role in catalytic or medicinal chemistry applications?

Methodological Answer:

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., 5-chloro or 2-fluoro variants) and compare bioactivity .

- Enzyme inhibition assays : Screen against kinases or proteases using fluorescence polarization or SPR .

- Theoretical modeling : Dock the compound into active sites (e.g., COX-2) using AutoDock Vina to prioritize experimental targets .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation from ethanol. Refine data with SHELXL to confirm dihedral angles between aromatic rings and substituent orientations .

- Comparative analysis : Overlay with related structures (e.g., 4-bromo-2-fluorocinnamic acid) to assess steric effects .

Q. What advanced techniques validate the compound’s role in complex organic syntheses?

Methodological Answer:

Q. How should researchers address discrepancies in spectroscopic data across studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.